Dodecyl-thiophosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H27O3PS |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
dodecoxy-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O3PS/c1-2-3-4-5-6-7-8-9-10-11-12-15-16(13,14)17/h2-12H2,1H3,(H2,13,14,17) |
InChI Key |
ISWBBUXCFWZBKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=S)(O)O |
Canonical SMILES |
CCCCCCCCCCCCOP(=S)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Modifications of Dodecyl Thiophosphate
Established Synthetic Pathways for Thiophosphate Esters and Analogues
The creation of the thiophosphate backbone can be achieved through several reliable methods. These pathways focus on the formation of the critical phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds from readily available precursors.
A primary route for synthesizing S-alkyl phosphorothioates involves the alkylation of O,O'-dialkyl thiophosphate salts. These salts contain an ambident nucleophilic anion, which can, in principle, react at either the sulfur or oxygen atom. However, studies involving the reaction of ammonium (B1175870) O,O'-diethyl thiophosphate with various benzyl (B1604629) halides and tosylate in different solvents have shown that S-alkylation is the exclusive outcome. beilstein-journals.org This regioselectivity provides a direct and efficient pathway to the desired S-alkylated products.
The synthesis can be performed as a one-pot reaction. For instance, alkyl halides can react with a mixture of diethyl phosphite (B83602) in the presence of triethylamine, sulfur, and acidic alumina (B75360) under solvent-free microwave irradiation to produce phosphorothioates in moderate to good yields. beilstein-journals.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Ammonium O,O'-diethyl thiophosphate | Benzyl bromide | Various aprotic and protic solvents | S-benzyl O,O'-diethyl phosphorothioate (B77711) | Sole product | beilstein-journals.org |
| Diethyl phosphite | Various alkyl halides | Triethylamine/sulfur/alumina, microwave | S-alkyl O,O'-diethyl phosphorothioate | Moderate to good | beilstein-journals.org |
| O,O'-dialkyl thiophosphoric acids | Alkyl halides | Base | S-alkyl phosphorothioates | Not specified | beilstein-journals.org |
Acylation reactions, conversely, tend to occur at the oxygen atom. The reaction of ammonium O,O'-diethyl thiophosphate with a hard electrophile like benzoyl chloride results in the O-acylation product, with benzamide (B126) being formed as the major product in acetonitrile (B52724). beilstein-journals.org
A foundational method for producing dialkyldithiophosphoric acids, which are key precursors for many thiophosphate derivatives, is the reaction of phosphorus pentasulfide (P₄S₁₀) with alcohols. sciensage.infowikipedia.org This phosphorosulfuration reaction proceeds by treating an alcohol or phenol (B47542) with P₄S₁₀. azjm.org The general stoichiometry for this reaction is:
P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2H₂S google.com
This process has been specifically applied to the synthesis of O,O-di-n-dodecyldithiophosphoric acid. In a typical procedure, a suspension of phosphorus pentasulfide in a portion of n-dodecanol is treated with additional n-dodecanol at an elevated temperature (e.g., 80°C). google.com The resulting crude acid can then be neutralized or further modified. Yields for these types of reactions are generally high, often exceeding 90-95%. google.comresearchgate.net
| Alcohol Precursor | P₄S₁₀ Stoichiometry | Conditions | Product | Yield (based on reacted P₄S₁₀) | Reference |
| n-Dodecanol | 1 mole P₄S₁₀ to 8 moles alcohol | 80°C, 2 hours | O,O-di-n-dodecyldithiophosphoric acid | 88.8% | google.com |
| n-Dodecanol | Not specified | 80°C, 2 hours, tetrabutylphosphonium (B1682233) bromide catalyst | O,O-di-n-dodecyldithiophosphoric acid | 95.1% | google.com |
| n-Octanol | Not specified | 80°C, 2 hours | O,O-di-n-octyldithiophosphoric acid | 86.9% | google.com |
| n-Octanol | Not specified | 80°C, 2 hours, tetrabutylphosphonium bromide catalyst | O,O-di-n-octyldithiophosphoric acid | 97.7% | google.com |
Microwave-assisted synthesis has emerged as an energy-efficient and rapid alternative to conventional heating methods for producing thiophosphates. researchgate.netyoutube.com This technique offers benefits such as shorter processing times and increased product yields. youtube.com Microwave heating has been successfully applied to the preparation of dialkyl dithiophosphoric acids from the reaction of various alcohols (with C4 to C9 chain lengths) with phosphorus pentasulfide, demonstrating that the reaction can be achieved more rapidly than with conventional procedures. dicle.edu.tr
This approach is also utilized in the solution-based synthesis of lithium thiophosphate solid electrolytes. In a typical procedure, precursors such as lithium sulfide (B99878) (Li₂S) and phosphorus pentasulfide (P₂S₅) are heated in a solvent like anhydrous tetrahydrofuran (B95107) (THF) in a microwave reactor. For example, heating the mixture to 100°C for 3 hours can yield the desired amorphous Li₃PS₄ product. rsc.orgrsc.org
| Reactants | Solvent | Microwave Conditions | Product | Reference |
| Li₂S, P₂S₅ | Anhydrous THF | 100°C, 3 hours, 1200 rpm stirring | Amorphous Li₃PS₄ | rsc.org |
| Li₂S, P₂S₅ | Anhydrous acetonitrile (ACN) | 100°C, 3 hours, 1200 rpm stirring | Amorphous Li₇P₃S₁₁ precursor | rsc.org |
| Alcohol (C4-C9), P₂S₅ | Not specified (open vessel) | Atmospheric pressure, various times/powers | Dialkyl dithiophosphoric acids | dicle.edu.tr |
A simple and efficient method for creating the P-S bond in thiophosphates is the N-Chlorosuccinimide (NCS) promoted coupling of thiols and phosphonates. rsc.orgrsc.org This reaction is notable for proceeding under mild, base-free conditions and can be completed in as little as 30 minutes in one pot. core.ac.uk The methodology demonstrates broad applicability, as both aryl and alkyl thiols, including hexanethiol and benzylthiol, can be coupled smoothly with a variety of phosphonates to afford the corresponding thiophosphates in good to excellent yields. core.ac.uk The reaction tolerates a range of functional groups, such as fluoro, bromo, and trifluoromethyl groups. rsc.org The use of NCS as a chlorinating agent is considered environmentally benign, and it facilitates the transformation of P(O)-H bonds into P(O)-Cl intermediates, which then react with the thiol. nih.govacs.org
The synthesis of thiophosphates can be significantly enhanced through the use of catalysts, which can offer milder reaction conditions, improved yields, and broader substrate scope. Various catalytic systems have been developed for this purpose.
Gold Catalysis: A ligand-enabled gold-catalyzed method has been reported for the alkenylation and arylation of phosphorothioates using alkenyl and aryl iodides. This C(sp²)-S cross-coupling reaction proceeds via Au(I)/Au(III) redox catalysis and provides direct access to S-alkenyl and S-aryl phosphorothioates. rsc.org
Copper Catalysis: Magnetic nanoparticles of CuFe₂O₄ have been employed as an efficient and recyclable catalyst for the one-pot synthesis of thiophosphates from aryl sulfonyl chlorides and H-phosphonates under solvent- and base-free conditions. researchgate.net
Phosphonium (B103445) Salt Catalysis: The reaction between alcohols and phosphorus pentasulfide can be catalyzed by phosphonium salts, such as tetrabutylphosphonium bromide. The use of such catalysts increases the reaction velocity and leads to considerably higher yields of the resulting dithiophosphoric acids compared to uncatalyzed reactions. google.comgoogle.com
| Catalytic System | Reactants | Reaction Type | Key Advantage | Reference |
| Gold(I)/Gold(III) | Phosphorothioates, Alkenyl/Aryl Iodides | C(sp²)-S Cross-Coupling | Direct access to S-alkenyl/S-aryl products | rsc.org |
| CuFe₂O₄ Nanoparticles | Aryl Sulfonyl Chlorides, H-phosphonates | P-S Bond Formation | Recyclable catalyst, solvent/base-free | researchgate.net |
| Phosphonium Salts | Alcohols (e.g., n-dodecanol), P₄S₁₀ | Dithiophosphoric Acid Synthesis | Increased yield and reaction rate | google.com |
Regioselective and Stereoselective Synthesis of Dodecyl-thiophosphate Structures
The synthesis of specific isomers of this compound presents challenges related to both regioselectivity and stereoselectivity.
Regioselectivity in this context primarily refers to the control of alkylation at either the sulfur (S) or oxygen (O) atom of the ambident thiophosphate anion. As discussed previously, the outcome is highly dependent on the nature of the electrophile. Hard electrophiles (like acyl chlorides) tend to favor O-acylation, while softer electrophiles (like alkyl halides) selectively yield S-alkylation products. beilstein-journals.org Achieving complete regioselectivity is crucial for obtaining a pure, single isomer of S-dodecyl-thiophosphate.
Stereoselectivity arises because the phosphorus atom in a thiophosphate ester of the type (R¹O)(R²O)P(O)SR³ is a chiral center when R¹ and R² are different. Even when R¹ and R² are identical (as in O,O-di-dodecyl-thiophosphate), the introduction of sulfur creates a stereocenter, leading to the possibility of two enantiomers, designated as Rp and Sp isomers. Controlling this stereochemistry is a significant challenge in synthesis. While scalable synthetic processes for producing stereochemically pure phosphorothioates have been developed, particularly for antisense oligonucleotides, these methods are highly specialized. nih.gov For simpler molecules like this compound, achieving high stereoselectivity often requires the use of chiral auxiliaries or stereospecific enzymatic reactions, which are not commonly employed in bulk industrial synthesis. The development of practical, scalable methods for the stereoselective synthesis of long-chain alkyl thiophosphates remains an area of active research.
Functionalization and Derivatization Strategies for Targeted Research Applications
Functionalization and derivatization of this compound are advanced strategies employed to modify its chemical properties for specific research applications. These modifications can enhance its detectability in analytical systems or tailor its behavior at interfaces, opening up new avenues for its use in materials science and analytical chemistry.
Chemical Derivatization for Enhanced Analytical Characterization
The analysis of thiol-containing compounds like this compound can be challenging due to factors such as low volatility, poor thermal stability, or weak response in certain detectors. libretexts.orgsigmaaldrich.com Chemical derivatization is a technique used to modify the analyte to improve its chromatographic behavior and detection sensitivity. libretexts.orgnih.gov The primary target for derivatization in this compound is the thiol (S-H) or thiono (P=S) group, which can react with specific reagents to form a more easily detectable derivative.
Common derivatization strategies applicable to this compound for analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) include:
Silylation: This is a widely used method in GC analysis where an active hydrogen on the thiol group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. sigmaaldrich.com The resulting TMS-derivatives of this compound are more volatile, more thermally stable, and less polar, leading to improved peak shape and resolution during GC analysis.
Acylation and Alkylation: These methods involve reacting the thiol group with acylating or alkylating agents. For instance, pentafluorobenzyl bromide (PFB-Br) can be used to introduce a pentafluorobenzyl group, which significantly enhances the response of an electron capture detector (ECD) in GC. libretexts.org For LC-MS analysis, derivatization can improve ionization efficiency and chromatographic retention. nih.gov Reagents containing a readily ionizable group or a fluorophore can be attached to the thiol moiety.
Maleimide-Based Derivatization: Reagents containing an N-substituted maleimide (B117702) group react selectively with thiols to form stable thioether bonds. nih.gov Fluorescent maleimide dyes, such as ThioGlo3, react rapidly with thiols to yield highly fluorescent adducts. nih.gov This strategy is particularly useful for sensitive detection in High-Performance Liquid Chromatography (HPLC) with fluorescence detection, allowing for the quantification of very low concentrations of the thiol. nih.gov
These derivatization methods enhance the analytical characterization of this compound by overcoming its inherent analytical challenges, thereby enabling more sensitive and reliable quantification in various matrices.
Interactive Table: Derivatization Strategies for this compound Analysis
| Derivatization Method | Reagent Example | Analytical Technique | Purpose |
| Silylation | BSTFA | GC | Increase volatility and thermal stability sigmaaldrich.com |
| Alkylation | PFB-Br | GC-ECD | Enhance detector sensitivity libretexts.org |
| Maleimide Addition | ThioGlo3 | HPLC-Fluorescence | Improve detection limits via fluorescence nih.gov |
Structural Modification for Tailored Interfacial Chemistry Studies
The long dodecyl chain of this compound makes it a candidate for studies in interfacial chemistry, such as the formation of self-assembled monolayers (SAMs) or as a surfactant. Structural modification of this chain allows for the precise tuning of its properties to control its behavior at solid-liquid or liquid-vapor interfaces.
The primary goal of these modifications is to introduce specific functionalities that can direct the assembly, reactivity, or binding characteristics of the molecule at an interface. This can involve altering the hydrophobicity of the alkyl chain or adding a reactive group at the terminus.
Key strategies for structural modification include:
Chain Length Variation: While the focus is on the dodecyl (C12) chain, synthesizing analogues with different alkyl chain lengths (e.g., hexyl or octadecyl) can systematically vary the packing density and thickness of self-assembled layers, influencing properties like surface wetting and adhesion. The longer the chain, the more ordered the resulting monolayer can be.
Introduction of Unsaturation: Incorporating double or triple bonds within the alkyl chain can influence the rigidity and orientation of the molecule at an interface. These unsaturated sites can also serve as handles for further chemical reactions, such as polymerization or click chemistry, to create functional surfaces.
These structural modifications transform this compound from a simple molecule into a versatile building block for constructing complex and functional interfaces for applications in sensors, coatings, and nanomaterials.
Interactive Table: Structural Modifications for Interfacial Studies
| Modification Strategy | Example Functional Group | Target Application | Potential Outcome |
| Terminal Functionalization | Aniline | Covalent attachment to surfaces mdpi.comresearchgate.net | Creation of stable, functionalized interfaces |
| Terminal Functionalization | Hydroxyl (-OH) | Altering surface polarity | Increased hydrophilicity and modified adhesion |
| Chain Length Variation | Octadecyl (C18) chain | Formation of dense SAMs | Improved barrier properties and surface ordering |
| Introduction of Unsaturation | Alkyne group | Surface polymerization via click chemistry | Development of robust, cross-linked surface coatings |
Mechanistic Investigations of Dodecyl Thiophosphate S Functional Roles
Dodecyl-thiophosphate in Tribological Systems Research (Lubricant Additives)
This compound belongs to the family of organophosphorus compounds, which are extensively utilized as anti-wear (AW) and extreme pressure (EP) additives in lubricants. Its primary function is to form a protective surface layer, known as a tribofilm, on interacting metal surfaces under boundary lubrication conditions. This film acts as a sacrificial barrier, preventing direct metal-to-metal contact, thereby reducing friction and wear. The long dodecyl alkyl chain influences its solubility in base oils and the physical properties of the tribofilm.
The anti-wear properties of this compound are intrinsically linked to its ability to form a durable, low-shear-strength tribofilm at the contact interface. This process is not instantaneous but rather an evolution involving adsorption, tribochemical reactions, and film growth, driven by the heat and pressure generated at asperity contacts.
The initial step in tribofilm formation is the adsorption of this compound molecules onto the metal oxide surfaces of the bearing components. Ferrous components are typically covered by a thin layer of iron oxides. The thiophosphate molecule, containing polar phosphorus and sulfur moieties, is drawn to these surfaces.
Research indicates that the adsorption process is competitive and depends heavily on the surface chemistry. For phosphorus-based additives, the interaction involves the P=S or P=O group with the metal oxide. The strength of this adsorption is a critical factor; it must be strong enough to allow for subsequent chemical reactions but not so strong as to passivate the surface entirely. Studies on similar additives have shown that the nature of the surface significantly affects reaction rates, with iron oxide surfaces showing different activation energies for decomposition compared to pure iron or iron carbide surfaces. chemrxiv.org
Under the tribological stresses of heat and pressure, the adsorbed this compound molecules undergo chemical transformations. A key feature of this process is the formation of a glassy, amorphous film composed primarily of polyphosphates. This glassy matrix is crucial for the film's protective qualities.
The mechanism involves the breakdown of the thiophosphate and subsequent reaction with the iron from the substrate. This forms a complex network of iron polyphosphate chains of varying lengths. Analyses of tribofilms generated by related phosphorus additives consistently show the presence of short-chain and long-chain polyphosphates. researchgate.net This glassy phosphate (B84403) structure can behave like a viscous fluid under high pressure, effectively cushioning the contact between asperities. scispace.com
Table 1: Key Components of Thiophosphate-Derived Tribofilms
| Component | Chemical Nature | Function in Tribofilm |
| Iron Polyphosphates | Amorphous glassy network of (Fe(PO3)n) | Provides the main load-bearing and wear-resistant matrix. |
| Iron Sulfide (B99878) (FeS) | Crystalline/Amorphous Layer | Often forms at the metal-tribofilm interface, providing initial scuffing protection. |
| Organic Moieties | Remnants of the dodecyl group | Incorporated into the polymer matrix, affecting film plasticity and thickness. |
| Metal Oxides | Digested particles from the original surface | Incorporated into the film, contributing to its complex structure. |
The formation of the protective tribofilm is driven by tribochemical reactions, meaning they are activated by the combination of thermal energy (heat) and mechanical energy (pressure and shear). nih.gov This stress-assisted, thermally activated process leads to the decomposition of the this compound molecule. chemrxiv.org
The decomposition pathways can involve the breaking of P-S, P-O, and C-O bonds. This process liberates reactive phosphorus and sulfur species that then react with the metallic surface. researchgate.netchemrxiv.org Simultaneously, the organic dodecyl chains can undergo polymerization, contributing to the formation of a thicker, more resilient film. This tribopolymerization creates a complex, cross-linked organic and inorganic composite structure that constitutes the mature tribofilm.
The interaction of this compound is highly dependent on the metallurgy of the bearing surface.
Carburized Stainless Steels: Low-temperature carburizing of stainless steel creates a hard, carbon-supersaturated surface layer containing iron carbides. This altered surface chemistry affects the tribochemical reactions of lubricant additives. Research on case-hardening steels has shown that surfaces with a fine microstructure exhibit high reactivity with phosphorus-based lubricant additives, leading to the formation of a compound film containing an Fe-O-P system. elsevierpure.com However, the presence of additives can also inhibit tribofilm formation on the peaks of surface asperities, which can influence wear patterns during the initial friction period. researchgate.net Studies using model compounds have demonstrated that the decomposition rate of phosphate esters differs on iron carbide versus iron oxide surfaces, indicating that the carburized layer directly influences the film formation kinetics. chemrxiv.org
Advanced Bearing Alloys: Modern bearings may employ a variety of alloys, including silicon-aluminum, copper-lead, or cobalt-chromium (e.g., Stellite). The performance of this compound on these surfaces depends on the alloy's chemical reactivity. For instance, alloys containing elements like aluminum or copper will lead to the formation of aluminum phosphates or copper phosphates within the tribofilm, altering its mechanical properties. The presence of highly reactive elements can accelerate film growth, while more noble elements may slow it down. Specialized polymer-coated bearings are also used, where the interaction is primarily between the additive and the polymer coating under conditions of metal-to-metal contact. wilminkengineparts.com
Under extreme pressure (EP) conditions, where the lubricant film thins dramatically and temperatures spike, this compound functions to prevent catastrophic failure like scuffing and welding. The EP mechanism is an extension of the anti-wear function, but it occurs under more severe conditions.
The high temperatures and pressures generated at asperity tips trigger a rapid decomposition of the this compound. This releases sulfur and phosphorus compounds that chemically react with the nascent metal surface to form inorganic layers of iron sulfide and iron phosphate. semanticscholar.org These layers possess a lower shear strength than the parent metal, allowing them to be sheared away sacrificially, thus protecting the underlying substrate from welding. The sulfur component is particularly effective in forming a protective iron sulfide layer at the immediate interface, which is a critical defense against scuffing. scispace.com This process is a temperature-dependent chemical reaction, with different additives showing optimal performance within specific temperature ranges. schaeffler.com
Table 2: Comparison of AW and EP Mechanisms
| Feature | Anti-Wear (AW) Mechanism | Extreme Pressure (EP) Mechanism |
| Operating Conditions | Moderate load and temperature, boundary lubrication | High load and high temperature, imminent metal-to-metal contact |
| Primary Film Type | Amorphous polyphosphate glassy film with organic components | Inorganic layers of metal sulfides and phosphates |
| Kinetics | Gradual, stress-assisted thermal decomposition and growth | Rapid, thermally driven chemical reaction with the surface |
| Primary Function | Reduce gradual wear and material loss | Prevent catastrophic scuffing, seizure, and welding |
Structure-Mechanism Relationships in Alkyl Thiophosphates for Tribological Performance
The tribological performance of alkyl thiophosphates, including this compound, is intricately linked to their molecular structure, particularly the nature of the alkyl chains. Research indicates that these compounds function as anti-wear additives by forming protective tribofilms on metal surfaces under boundary lubrication conditions. tandfonline.commdpi.com The formation and effectiveness of these films are influenced by the length and branching of the alkyl groups.
The general mechanism involves the thermal and/or mechanical decomposition of the thiophosphate molecule at the asperity contacts between sliding surfaces. nih.gov This decomposition leads to the formation of a complex inorganic film, typically composed of iron sulfides, phosphates, and polyphosphates. tandfonline.comtandfonline.com This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear.
Studies on ionic liquids with varying alkyl chain lengths have shown that tribological properties can be positively correlated with the cationic chain length and negatively with the anionic chain length. nih.govnih.gov For instance, anions with shorter alkyl chains may exhibit stronger adsorption and better film-forming ability. nih.gov Conversely, longer alkyl chains can lead to milder tribochemical reactions, which can enhance performance and reduce corrosive wear. nih.govnih.gov The coefficient of friction has been observed to decrease with an increase in the molecular chain length of additives in paraffin (B1166041) oil. semanticscholar.org
The structure of the alkyl group also affects the rate of tribofilm formation. For example, secondary alkyl zinc dialkyldithiophosphates (ZDDPs) have been found to form tribofilms faster than primary ZDDPs, suggesting that the initial decomposition reaction is a rate-determining step. nih.gov The resulting tribofilms are often composed of polyphosphates of varying chain lengths, with long-chain polyphosphates being associated with superior antiwear properties. tandfonline.com
Interactive Table: Effect of Alkyl Chain Length on Tribological Properties
| Property | Effect of Increasing Alkyl Chain Length | Research Finding |
| Friction Coefficient | Generally decreases | A study on diazomethine functionalised molecules showed a decrease in the coefficient of friction with longer alkyl chains (octadecyl vs. dodecyl). semanticscholar.org |
| Wear Volume | Can decrease | An increase in the anion alkyl chain side length of certain ionic liquids led to a decrease in wear volume under specific loads. researchgate.net |
| Film Formation | Can be influenced | Longer cationic alkyl chains in some ionic liquids lead to milder tribochemical reactions and can form thicker lubricating films. nih.govnih.govresearchgate.net |
| Adsorption | Can be influenced | Anions with shorter alkyl chains may possess stronger adsorption performance on friction pair surfaces. nih.gov |
This compound in Corrosion Inhibition Research
Mechanistic Models of Naphthenic Acid Corrosion Inhibition by Thiophosphate Esters
Thiophosphate esters, including this compound, are utilized to mitigate naphthenic acid corrosion, a significant issue in petroleum refineries operating at high temperatures (200°C to 400°C). onepetro.org The prevailing mechanistic model suggests that naphthenic acids react with iron on metal surfaces to form oil-soluble iron naphthenates, leading to metal loss. ogj.com
Thiophosphate ester inhibitors are thought to interfere with this process by reacting with the metal surface to form a protective film. ogj.com This film, likely composed of iron phosphate or a similar passivating layer, is more stable and less soluble in the hydrocarbon stream than the iron naphthenates it replaces. ogj.comsemanticscholar.org By forming this barrier, the inhibitor prevents the direct interaction between the corrosive naphthenic acids and the metal surface. The presence of multiple active sites on the phosphorus atom may allow a single inhibitor molecule to react with more than one iron atom, contributing to the formation of a durable protective layer. ogj.com An ethoxylated thio-phosphate ester has been successfully used to mitigate low-temperature naphthenic acid corrosion in a condensing overhead system. onepetro.org
Surface Passivation and Protective Film Formation on Ferrous Metals
The protective action of this compound and related compounds on ferrous metals is attributed to the formation of a passivating film on the metal surface. cetjournal.itosti.gov This process involves the adsorption of the inhibitor onto the steel surface, followed by a chemical reaction that creates a thin, durable protective layer. mdpi.commdpi.com
X-ray Photoelectron Spectroscopy (XPS) analyses of surfaces treated with sulfur- and phosphorus-containing additives have confirmed the formation of tribofilms containing sulfide and phosphate components. tandfonline.comresearchgate.net These films act as a barrier, preventing corrosive species from reaching the metal substrate. nih.gov The effectiveness of the film is dependent on its composition and structure. For instance, some research suggests that a higher concentration of phosphorus can lead to a thicker and more homogenous protective film compared to traditional thiophosphate esters. cetjournal.it The formation of P–O–Fe bonds at the interface is believed to be crucial for the adhesion and barrier properties of the film. mdpi.com
Table: Composition of Protective Films on Ferrous Metals
| Component | Analytical Technique | Role in Protection |
| Iron Phosphate | XPS, Raman Spectroscopy | Forms a stable, anti-wear layer that passivates the surface. mdpi.comresearchgate.net |
| Iron Sulfide | XPS | Contributes to the anti-wear properties of the tribofilm. tandfonline.comresearchgate.net |
| Polyphosphates | XPS | Long-chain polyphosphates are indicative of superior antiwear properties. tandfonline.com |
Role in Mitigating Fouling and Corrosion in Industrial Hydrocarbon Processing
In industrial hydrocarbon processing, particularly in crude oil distillation units, this compound and similar phosphate esters play a dual role in mitigating both corrosion and fouling. onepetro.orgcetjournal.it Naphthenic acid corrosion is a major concern in these units, and thiophosphate inhibitors are injected to protect equipment. onepetro.orgcetjournal.it
The mechanism of protection involves the formation of a passivating film on the metal surfaces, as previously discussed. This film not only prevents corrosion but can also reduce fouling by creating a surface that is less prone to the adhesion of coke and other deposits. By stabilizing the protective metal oxide film, these inhibitors help maintain the integrity and efficiency of the processing equipment. cetjournal.it
This compound as a Flotation Collector in Mineral Processing Research
Adsorption Mechanisms on Mineral Surfaces and Interfacial Phenomena
In mineral processing, this compound and other dithiophosphates are used as collectors in the froth flotation of sulfide minerals such as galena (PbS) and chalcopyrite (CuFeS₂). mdpi.commdpi.com911metallurgist.comtaylorfrancis.com The primary function of a collector is to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic and facilitating its attachment to air bubbles.
The adsorption of thiophosphates onto sulfide mineral surfaces is generally considered to be a form of chemisorption. researchgate.net The sulfur atoms in the thiophosphate molecule have a strong affinity for the metal ions (e.g., lead, copper) on the mineral surface. researchgate.netmdpi.com
For galena, studies have shown that dithiophosphate (B1263838) can provide a significant adsorption contrast compared to other minerals like sphalerite, which is beneficial for differential flotation. mdpi.com The coordination of the dithiophosphate groups with the metal centers on the surface can vary, with possibilities including bidentate-terminal and bidentate-bridge coordination. mdpi.com
In the case of chalcopyrite, density functional theory (DFT) simulations suggest that thiophosphorus collectors can chemisorb on the sulfur-exposed surfaces through the formation of a covalent bond between a sulfur atom from the collector and a surface sulfur atom. researchgate.net The interaction with metal-exposed surfaces may be weaker and involve physisorption. researchgate.net The adsorption of the collector alters the surface properties of the mineral, making it hydrophobic and ready for flotation.
Table: Adsorption Characteristics of Thiophosphates on Mineral Surfaces
| Mineral | Proposed Adsorption Mechanism | Key Interfacial Interaction |
| Galena (PbS) | Chemisorption | Bidentate coordination of dithiophosphate groups with surface lead centers. mdpi.com |
| Chalcopyrite (CuFeS₂) | Chemisorption | Covalent bonding between collector sulfur and surface sulfur or metal atoms. researchgate.net |
| Pyrite (B73398) (FeS₂) | Weaker adsorption compared to galena | Lower affinity of thiophosphate for iron sites compared to lead or copper. icm.edu.plresearchgate.net |
Chemical Adsorption and Metal-Thiolate Complexation
The functional role of this compound in mineral flotation is predicated on its ability to selectively adsorb onto mineral surfaces. This process is primarily a form of chemical adsorption, or chemisorption, where the thiophosphate molecule forms a chemical bond with the mineral. The sulfur atoms in the thiophosphate group act as the primary binding sites.
On the surface of sulfide minerals, the thiophosphate anion can react with metal cations present in the mineral lattice. This interaction leads to the formation of metal-thiolate complexes directly on the mineral surface. This complexation is a thermodynamically favorable process, driving the adsorption of the collector onto the mineral. The strength and stability of these metal-thiolate bonds are crucial for the subsequent flotation process. The formation of these complexes alters the surface chemistry of the mineral, which is the initial step in rendering it hydrophobic.
The nature of these interactions can be influenced by various factors, including the specific metal cation on the mineral surface and the surrounding chemical environment. Electrochemical measurements have shown that the metal cation of an electrolyte can modulate thiolate oxidation potentials, indicating a direct electronic interaction between the metal and the sulfur species. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that these equilibria are driven by strong covalent interactions between the anions and the metal cations. rsc.orgresearchgate.net
Surface Complexation with Specific Metal Cations (e.g., Cu2+)
Thiophosphate compounds have demonstrated a particular affinity for copper minerals, making them effective collectors in copper flotation. mdpi.com The mechanism involves the specific complexation of the this compound collector with copper (II) ions (Cu²⁺) on the mineral surface. For instance, on the surface of azurite (B1638891), a copper carbonate mineral, this compound can readily react with Cu²⁺ sites. mdpi.com
This surface complexation can be understood through the principles of coordination chemistry. The thiophosphate ligand coordinates to the surface-bound Cu²⁺ ions, forming a stable surface complex. This process is often spontaneous, as indicated by negative adsorption energy values in theoretical studies. mdpi.com The formation of these copper-thiophosphate complexes is a key step in the selective flotation of copper minerals from ores.
The interaction is not limited to copper oxides; similar mechanisms are at play with copper sulfide minerals. The stability of the formed Cu-thiophosphate complex on the mineral surface is a determining factor in the efficiency of the flotation process. Research has shown that the adsorption of Cu²⁺ ions on various metal oxides can be described by the formation of surface complexes with surface hydroxyl groups. nih.gov
Role of Hydrophobic Layer Formation in Selective Mineral Flotation
The primary function of a collector agent in froth flotation is to render the surface of the target mineral hydrophobic (water-repellent). This compound achieves this by forming an adsorbed layer on the mineral surface. Following the chemical adsorption and complexation described previously, the this compound molecules orient themselves with the polar thiophosphate group attached to the mineral surface and the nonpolar dodecyl (C12H25) hydrocarbon chain extending outwards into the aqueous pulp.
This orientation creates a new surface that is essentially a layer of hydrocarbon chains. This hydrocarbon layer prevents water molecules from wetting the mineral surface, thereby imparting hydrophobicity. The long dodecyl chain provides a significant hydrophobic character, which is essential for the attachment of the mineral particle to air bubbles in the flotation cell. Once attached to an air bubble, the hydrophobic mineral particle is carried to the surface of the pulp and collected in the froth. The formation of a compact and well-oriented adsorbed layer is crucial for achieving high hydrophobicity and, consequently, efficient flotation. researchgate.net
Co-collector Effects and Synergistic Interactions in Multi-component Flotation Systems
In industrial flotation processes, it is common to use a mixture of collectors to improve efficiency and selectivity. This compound can be used in conjunction with other collectors, such as xanthates or dithiocarbamates, in what is known as a co-collector system. The use of such mixtures can lead to synergistic effects, where the combined performance of the collectors is greater than the sum of their individual effects. saimm.co.za
Synergism in collector systems can arise from several mechanisms:
Enhanced Hydrophobicity : One collector may facilitate the adsorption of the other, leading to a more densely packed and more hydrophobic surface layer.
Froth Stability : Some collectors, like dithiophosphates, have been shown to increase the recovery of fine particles by positively affecting the behavior of the froth phase. researchgate.net This is often attributed to an increase in froth stability. researchgate.net
Improved Kinetics : Co-collector systems can lead to faster flotation kinetics, meaning that the desired mineral is recovered more quickly.
For example, studies on pyrite flotation have reported enhanced performance when dithiophosphate is used in a mixture with xanthate, attributing this to increased mineral hydrophobicity from collector-collector synergistic effects. researchgate.net Similarly, the use of sodium dodecyl sulfonate (SDS) with fatty acid collectors in apatite flotation showed that SDS improved surfactant adsorption on the apatite surface. researchgate.net
| Collector System | Observed Effect | Potential Reason |
| Dithiophosphate (DTP) and Xanthate | Enhanced pyrite flotation performance | Increased mineral hydrophobicity due to synergistic effects. researchgate.net |
| Dithiophosphate (DTP) and Xanthate | Increased recovery of fine particles | DTP-induced froth phase stabilization. researchgate.net |
| Sodium Dodecyl Sulfonate (SDS) and Fatty Acids | Benefited apatite flotation | Improved surfactant adsorption at the apatite surface. researchgate.net |
Influence of Pulp pH on Adsorption and Flotation Recovery Mechanisms
The pH of the mineral pulp is a critical parameter in froth flotation as it can significantly influence the surface chemistry of both the minerals and the collector molecules. mdpi.comresearchgate.net The effectiveness of this compound is highly dependent on the pulp pH.
The pH affects several aspects of the flotation process:
Mineral Surface Charge : The surface charge of minerals changes with pH. This can affect the electrostatic interaction between the mineral surface and the collector ions.
Collector Speciation : The degree of ionization of the this compound collector is pH-dependent. This affects its availability and reactivity towards the mineral surface.
Activation/Depression of Minerals : pH can control the activation or depression of certain minerals. For example, adjusting the pH can prevent the adsorption of the collector onto unwanted gangue minerals, thereby improving selectivity.
For many sulfide mineral flotation systems using thiol collectors, there is an optimal pH range for achieving maximum recovery. For example, in the flotation of azurite using a thiophosphate collector, recovery increased from pH 3 to 7, reaching a maximum at pH 7, and then slightly decreased as the pH was further increased to 11. mdpi.com This indicates that the surface complexation and adsorption are most favorable within a specific pH window. Deviating from this optimal pH can lead to decreased collector adsorption and, consequently, lower mineral recovery. mdpi.comresearchgate.net
| pH Condition | Effect on Azurite Flotation with Thiophosphate Collector |
| pH 3 to 7 | Increasing flotation recovery. mdpi.com |
| pH 7 | Peak recovery rate of 80.40% achieved. mdpi.com |
| pH 7 to 11 | Insignificant decrease in the recovery rate. mdpi.com |
This compound in Advanced Material Science Research
Functionalization Strategies for Enhanced Material Properties (e.g., Flame Retardancy, UV Resistance)
The chemical structure of this compound, containing both phosphorus and sulfur, as well as a long alkyl chain, makes it and similar organophosphorus/sulfur compounds candidates for the functionalization of advanced materials.
Flame Retardancy : Phosphorus-based compounds are well-known flame retardants. They can act in both the gas phase (by scavenging flammable radicals) and the condensed phase (by promoting the formation of a protective char layer). researchgate.net Thiophosphates can be incorporated into polymer matrices to enhance their flame retardant properties. For instance, phosphorus-based flame retardants have been used to improve the fire resistance of materials like polylactide (PLA) composites. mdpi.com The addition of such compounds can significantly reduce the peak heat release rate (PHRR) and total heat release (THR) during combustion. frontiersin.orgmdpi.com The phosphorus components can liberate phosphorus free radicals (PO· and PO₂) during combustion, which suppress gas-phase chain reactions. researchgate.net
UV Resistance : While direct research on this compound for UV resistance is limited, the principles of material functionalization suggest potential applications. Thiol groups are known to react via "click" chemistry, such as thiol-ene reactions, which can be used to graft functional molecules onto polymer backbones or surfaces. mdpi.comnih.gov This strategy could be used to incorporate UV-absorbing moieties into a material. Furthermore, organophosphorus and organosulfur compounds can act as stabilizers in polymers, protecting them from degradation induced by UV radiation. The incorporation of functional additives, such as those containing thiol groups, can enhance the thermal stability of resins, which is closely related to their resistance to photodegradation. mdpi.comnih.gov Inorganic nanoparticles like TiO₂ are commonly used as UV blockers in polymer coatings, and functionalization of these particles or the polymer matrix with compounds like thiophosphates could improve dispersion and compatibility, leading to enhanced UV protection. mdpi.comrit.edu
Integration into Polymeric Matrices for Novel Composites
Following a comprehensive search of scientific literature and research databases, no specific studies or data were found pertaining to the integration of this compound into polymeric matrices for the development of novel composites. The existing body of research does not appear to cover the use of this particular compound as a filler, additive, or reinforcing agent in any polymer systems. Consequently, there are no available research findings, mechanistic investigations, or data tables to present on this topic.
Further research is required to explore the potential for this compound to be incorporated into polymeric materials and to determine its effects on the properties and performance of the resulting composites.
Compound Names
As no specific research on the integration of this compound into polymeric matrices was identified, a table of compound names mentioned in this context cannot be generated.
Advanced Analytical Techniques for Dodecyl Thiophosphate Research
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental in isolating dodecyl-thiophosphate from complex matrices and accurately determining its concentration. The choice of method depends on the analyte's properties and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are versatile and widely used techniques for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.net These methods are based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.
For the analysis of this compound, reversed-phase HPLC would be a suitable approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the dodecyl chain of the analyte and the stationary phase. UHPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. researchgate.netresearchgate.net
Detection in HPLC and UHPLC for this compound can be achieved using various detectors. While UV-Vis detectors are common, this compound may lack a strong chromophore, necessitating the use of more universal detectors like a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Characterization
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical tool for the characterization and quantification of this compound. rsc.orgdtu.dk This technique combines the separation power of LC with the mass-resolving capability of mass spectrometry. rsc.org
A specific LC-MS/MS method developed for a similar long-chain thiophosphate, octadecyl thiophosphate, can be adapted for this compound analysis. nih.gov In such a method, a reversed-phase C8 or C18 column can be used for chromatographic separation. nih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov
The mass spectrometer, often a triple quadrupole instrument, is operated in the negative electrospray ionization (ESI) mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. nih.gov This highly selective detection method minimizes matrix effects and allows for very low limits of detection. nih.gov
Table 2: Exemplary LC-MS/MS Parameters for Long-Chain Thiophosphate Analysis (Adapted from a method for Octadecyl Thiophosphate)
| Parameter | Condition |
|---|---|
| Chromatographic Column | Reversed-phase C8 or C18. nih.gov |
| Mobile Phase | Gradient of acetonitrile and water with ammonium acetate. nih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI-). nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |
| Precursor Ion (m/z) | To be determined for this compound. |
| Product Ion (m/z) | To be determined from fragmentation studies. |
Capillary Electrophoresis (CE) for Compound Resolution
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods performed in a narrow capillary under the influence of an electric field. wikipedia.org CE offers high separation efficiency, short analysis times, and requires only very small sample volumes. colby.edu In its simplest form, capillary zone electrophoresis (CZE), analytes are separated based on their charge-to-size ratio as they migrate through an electrolyte-filled capillary. colby.edu
For the analysis of this compound, which is an anionic compound, CE can provide excellent resolution. The separation can be influenced by factors such as the pH and composition of the background electrolyte, which affects the charge of the analyte and the electroosmotic flow (EOF). sciex.com The use of coated capillaries can minimize analyte adsorption to the capillary wall, thereby improving peak shape and reproducibility. nih.gov While direct UV detection might be challenging, coupling CE with mass spectrometry (CE-MS) can provide the necessary sensitivity and specificity for the analysis of thiols and related compounds. nih.gov
Spectroscopic Techniques for Structural and Surface Analysis
Spectroscopic techniques are invaluable for elucidating the molecular structure of this compound and for studying its interactions with surfaces, which is crucial for understanding its mechanism of action in various applications.
Fourier-Transform Infrared (FTIR) Spectroscopy for Adsorption Mechanism Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule and for studying the interactions between molecules and surfaces. researchgate.netyoutube.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated which provides a unique molecular fingerprint of the compound. youtube.com
In the context of this compound research, FTIR is particularly useful for elucidating its adsorption mechanism onto various substrates. Attenuated Total Reflectance (ATR)-FTIR is a specific technique that allows for the in-situ analysis of the solid-liquid interface. nih.govdiva-portal.org By comparing the FTIR spectrum of this compound in solution with the spectrum of the adsorbed layer, changes in the vibrational frequencies of the phosphate (B84403) and thiophosphate groups can be observed. researchgate.net These spectral shifts provide direct evidence of the formation of bonds between the thiophosphate headgroup and the surface. nih.govdtic.mil For instance, the involvement of P-O and P=S bonds in the adsorption process can be inferred from changes in their characteristic absorption bands.
Table 3: Key FTIR Vibrational Modes for Studying this compound Adsorption
| Functional Group | Approximate Wavenumber (cm-1) | Significance in Adsorption Studies |
|---|---|---|
| P-O-C (alkyl) | 1000 - 1050 | Shifts in this band can indicate conformational changes upon adsorption. |
| P=S | 600 - 800 | Changes in the position and intensity of this peak can suggest direct interaction of the thione group with the surface. |
| P-S-C | 500 - 600 | Alterations in this region may point to interactions involving the thiol group. |
| C-H (dodecyl chain) | 2850 - 2960 | Can provide information about the orientation and packing of the alkyl chains on the surface. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Determination
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the outermost layers (~10 nm) of a material. carleton.edu This non-destructive method is based on the photoelectric effect, where X-rays irradiate a sample surface, causing the emission of core electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. scribd.com
In the context of this compound, XPS is invaluable for studying its interaction with surfaces, particularly in the formation of thin films or tribofilms, which are critical in lubrication applications. When this compound or its metal complexes (like zinc dialkyldithiophosphates, ZDDPs) are used as additives, they form protective surface layers through chemical reactions. researchgate.net XPS can precisely identify the elemental constituents (e.g., phosphorus, sulfur, oxygen, carbon, and any associated metals) within these films. researchgate.netscribd.com
Crucially, small shifts in the binding energies of the core electrons of these elements provide detailed information about their oxidation states and chemical bonding. carleton.eduttk.hu For instance, XPS can distinguish between sulfur in a sulfide (B99878) or a sulfate (B86663) state and phosphorus in a phosphate or thiophosphate form. This capability is essential for elucidating the chemical composition and transformation of this compound within surface films under operational stress. researchgate.net By combining XPS with ion sputtering, which incrementally removes surface layers, a depth profile of the chemical composition can be generated, revealing the chemical stratigraphy of the film on a nanometer scale. carleton.edu
Table 1: Information Derivable from XPS Analysis of this compound Films
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Elemental Composition | Identifies the elements present on the surface. | Confirms the presence of P, S, C, O from the thiophosphate and any metals from its salts. |
| Chemical State | Determines the oxidation state and local bonding environment of elements. | Differentiates between thiophosphate, phosphate, sulfide, and sulfate species within the film. |
| Quantitative Analysis | Measures the relative atomic concentrations of surface elements. | Determines the stoichiometry of the components in the surface layer. |
| Depth Profile | Provides elemental and chemical state information as a function of depth. | Characterizes the layered structure and interfacial chemistry of protective films. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules in solution. researchgate.net It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ³¹P (phosphorus), which are both present in this compound. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, providing detailed information about molecular structure. researchgate.netresearchgate.net
For this compound, a combination of 1D and 2D NMR experiments is employed for complete structural verification.
¹H NMR: This experiment provides information about the number and types of hydrogen atoms in the molecule. The dodecyl chains would show characteristic signals, and their integration would confirm the number of protons in each part of the alkyl group.
¹³C NMR: This technique identifies the different carbon environments within the molecule, corroborating the structure of the dodecyl groups.
³¹P NMR: As a key structural element, the phosphorus atom gives a distinct signal in the ³¹P NMR spectrum. The chemical shift of this signal is indicative of the phosphorus atom's bonding environment (i.e., its connection to sulfur and oxygen atoms). escholarship.org
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For example, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the phosphorus atom and protons on the dodecyl chains, confirming the ester linkages. researchgate.net
The combination of these NMR techniques allows for an unambiguous elucidation of the complete molecular structure of this compound, ensuring the correct connectivity of the dodecyl groups to the thiophosphate core. researchgate.net
Table 2: Application of NMR Techniques for this compound Structure Elucidation
| NMR Experiment | Information Provided |
|---|---|
| ¹H NMR | Identifies and quantifies the different proton environments in the dodecyl chains. |
| ¹³C NMR | Identifies the carbon skeleton of the dodecyl chains. |
| ³¹P NMR | Confirms the chemical environment of the central phosphorus atom. |
| 2D Correlation Spectroscopy (COSY, HSQC, HMBC) | Establishes the connectivity between H, C, and P atoms, confirming the complete molecular structure. |
Electrochemical Methods in this compound Analysis
Electrochemical methods are a class of techniques that investigate the relationship between electricity and chemical reactions. They are used to study the redox (reduction-oxidation) properties of chemical compounds. mdpi.com Techniques like cyclic voltammetry (CV) are particularly useful for analyzing compounds like dithiophosphates. researchgate.netjournals.co.za
In a cyclic voltammetry experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current from the analyte is measured. For a dithiophosphate (B1263838) compound, CV can reveal the potentials at which it undergoes oxidation or reduction. For instance, studies on diethyl dithiophosphate have shown that it can be oxidized to form a dithiolate. journals.co.za
The application of these methods to this compound can provide fundamental insights into its electrochemical behavior. This is particularly relevant for understanding its role in processes like corrosion inhibition and lubrication, where electrochemical reactions at metal surfaces are critical. By studying the interaction of this compound with different electrode materials (e.g., iron, copper), it is possible to understand how it adsorbs onto a surface and influences its electrochemical properties. researchgate.net
Microscopy and Surface Imaging Techniques for Interfacial Studies
Microscopy techniques provide direct visual information about the physical structure and morphology of surfaces at high magnification. These methods are essential for studying the effects of this compound on material surfaces.
Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. researchgate.net The interaction of the electron beam with the surface produces various signals, including secondary electrons, which are collected to form an image of the surface topography with exceptional detail.
FE-SEM is used to examine the morphology of surfaces that have been treated with this compound. researchgate.net For example, in lubrication studies, FE-SEM can visualize the surface of a metal before and after a wear test in the presence of a this compound additive. This allows researchers to observe the formation of protective films, assess their uniformity and coverage, and analyze changes in surface roughness or the presence of wear scars. The high magnification and depth of field of FE-SEM provide crucial information on how this compound modifies and protects surfaces at the micro- and nanoscale.
Laser Scanning Microscopy (LSM) is an optical imaging technique that uses a focused laser beam to scan a sample and create a high-resolution, three-dimensional image of its surface. It is particularly useful for characterizing the topography and thickness of films on a surface. mdpi.com
In the study of tribofilms formed from this compound-containing lubricants, LSM is a powerful tool. It can be used to image the wear tracks on a rubbing surface and measure their dimensions with high precision. mdpi.com The technique can map the distribution and topography of the tribofilm, which often has a distinct appearance. mdpi.com For example, research on ZDDPs has used LSM to image the characteristic blue-colored tribofilm on patterned surfaces, demonstrating how the film preferentially forms on areas of high contact pressure. mdpi.comresearchgate.net This provides direct evidence of the film's protective action and helps in understanding the mechanisms of wear protection.
Theoretical and Computational Studies of Dodecyl Thiophosphate
Density Functional Theory (DFT) Applications in Structure-Reactivity Relationship Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the relationship between a molecule's structure and its reactivity. By calculating the electronic properties, DFT can elucidate the most probable sites for chemical reactions and provide a quantitative measure of reactivity.
Detailed research findings from DFT studies on molecules analogous to Dodecyl-thiophosphate involve the analysis of global and local reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Other important global descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Global Softness | S | 1/η | Propensity for chemical reactions |
Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Film Formation
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. For an amphiphilic molecule like this compound, MD simulations are particularly useful for investigating its behavior at interfaces, such as the air-water or oil-water interface. These simulations can provide a detailed picture of the adsorption process, the structure of the resulting film, and the interactions driving these phenomena.
In a typical MD simulation of this compound at an interface, the system would consist of a collection of this compound molecules, water molecules, and potentially an oil phase. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation proceeds by solving Newton's equations of motion for each atom, yielding a trajectory that describes the positions and velocities of all particles over time.
From these trajectories, a wealth of information can be extracted. For instance, the orientation of the this compound molecules at the interface can be determined, revealing how the hydrophilic thiophosphate headgroup and the hydrophobic dodecyl tail arrange themselves. The density profile of the system can be calculated to show the enrichment of the surfactant at the interface. Furthermore, interaction energies between the surfactant and other components of the system can be computed to understand the driving forces for adsorption. These simulations show that the association is mainly driven by hydrophobic interactions between the polymer and surfactant tails, while the interaction between the polymer and headgroups on the micelle surface is weak. researchgate.net
Table 2: Typical Data Obtained from MD Simulations of Interfacial Adsorption
| Parameter | Description | Insights Gained |
|---|---|---|
| Density Profile | Distribution of molecular density along the axis perpendicular to the interface. | Shows enrichment of the surfactant at the interface. |
| Order Parameter | A measure of the orientational ordering of the dodecyl chains. | Describes the packing and alignment of the surfactant tails. |
| Radial Distribution Function | The probability of finding a particle at a certain distance from a reference particle. | Characterizes the local structure and solvation shells. |
| Interaction Energy | The potential energy of interaction between different components of the system. | Identifies the key forces driving adsorption (e.g., van der Waals, electrostatic). |
Quantum Chemical Calculations on Electronic Structure, Bonding, and Reaction Pathways
Quantum chemical calculations, which encompass a range of methods including DFT and ab initio techniques, are essential for a fundamental understanding of the electronic structure and bonding within the this compound molecule. These calculations solve the Schrödinger equation (or an approximation of it) to provide detailed information about the distribution of electrons and the nature of chemical bonds. shu.ac.uk
Analysis of the electronic structure involves examining the molecular orbitals, electron density distribution, and electrostatic potential. This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity and intermolecular interactions. Bonding analysis can be performed using various techniques, such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These methods provide quantitative measures of bond order, atomic charges, and the nature of the chemical bonds (e.g., covalent vs. ionic character). For instance, bond strength can be assessed using descriptors like the Wiberg Bond Index (WBI) and relaxed force constants. mdpi.com
Quantum chemical calculations are also instrumental in elucidating reaction pathways. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of reaction barriers (activation energies) and reaction energies, providing a detailed mechanistic understanding of chemical processes involving this compound.
Table 3: Parameters from Quantum Chemical Calculations for Bonding Analysis
| Parameter | Method of Analysis | Description |
|---|---|---|
| Atomic Charges | NBO, Mulliken, QTAIM | The partial charge on each atom in the molecule. |
| Bond Order | Wiberg Bond Index (NBO) | A measure of the number of chemical bonds between two atoms. |
| Bond Strength | Relaxed Force Constants | A descriptor of the stiffness and strength of a chemical bond. mdpi.com |
| Orbital Hybridization | NBO | The mixing of atomic orbitals to form hybrid orbitals for bonding. |
Modeling of Thermochemical Stability and Degradation Mechanisms
Modeling the thermochemical stability and degradation of this compound is crucial for understanding its behavior at elevated temperatures and predicting its environmental fate. Computational methods can be used to explore the various degradation pathways and identify the most likely decomposition products.
The thermal degradation of organophosphorus compounds often initiates with the elimination of a phosphorus acid. mdpi.com The specific pathways and the temperatures at which they occur are dependent on the molecular structure. For this compound, potential degradation routes could involve the cleavage of the P-S, P-O, or C-S bonds. Computational studies, often using DFT, can model these bond dissociation processes to determine their relative energies.
By calculating the potential energy surface for different degradation reactions, the activation energies for each step can be determined. The pathway with the lowest activation energy will be the most favorable under thermal stress. These calculations can also predict the structure of the resulting degradation products. Computational studies on similar organophosphorus compounds have shown that multiple degradation pathways, such as ester hydrolysis and elimination, can be in competition, with the dominant pathway being influenced by environmental factors like temperature. rsc.org
Table 4: Illustrative Data from Modeling of Degradation Mechanisms
| Parameter | Computational Method | Significance |
|---|---|---|
| Bond Dissociation Energy | DFT, Ab initio | The energy required to break a specific chemical bond homolytically. |
| Activation Energy | DFT (Transition State Search) | The energy barrier that must be overcome for a chemical reaction to occur. |
| Reaction Enthalpy | DFT, Ab initio | The net change in heat content during a chemical reaction. |
| Structure of Intermediates | DFT (Geometry Optimization) | The predicted molecular structures of transient species in a reaction pathway. |
Future Directions and Emerging Research Avenues for Dodecyl Thiophosphate
Development of Next-Generation Dodecyl-thiophosphate Derivatives with Enhanced Functionality
The core structure of this compound offers a versatile scaffold for chemical modification to create next-generation derivatives with superior performance characteristics. Research is moving beyond simple formulations to the rational design of molecules with tailored properties. Key strategies involve modifying both the dodecyl alkyl chain and the thiophosphate headgroup.
Functionalization of the alkyl chain can introduce polar groups to improve solubility in modern, more polar base oils (e.g., esters and polyalkylene glycols) or to enhance surface affinity for better film formation. Another approach is the synthesis of oligomeric or polymeric structures where this compound units are incorporated into a larger macromolecule, potentially offering enhanced viscosity index improvement alongside anti-wear properties.
Modification of the thiophosphate group itself is also a promising avenue. The synthesis of organophosphorothioates with varied P-S and P-O bonding can fine-tune reactivity, thermal stability, and the chemical nature of the protective films they form on metal surfaces. wikipedia.org For instance, creating derivatives that can be activated under specific conditions (e.g., temperature or pressure) could lead to "smart" additives that function only when needed, prolonging lubricant life. nih.gov The development of heterocyclic phosphorothioates, synthesized through one-pot, transition-metal-free methods, opens the door to novel derivatives with unique electronic and steric properties. researchgate.net
Advanced Mechanistic Elucidation through Operando and In-Situ Analytical Approaches
A significant challenge in lubricant additive research has been understanding how these molecules function under real-world operating conditions—high pressure, shear, and temperature within a sliding contact. Historically, analysis has been performed post-test on the resulting surface films. The future of this research lies in operando and in-situ techniques that probe the tribochemical reactions as they happen.
Techniques such as in-situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can be integrated into tribometers to monitor the chemical changes at the lubricant-metal interface in real-time. ethz.ch This allows researchers to directly correlate changes in the molecular structure of this compound with tribological conditions like load and velocity. ethz.ch For zinc dialkyldithiophosphates (ZDDPs), a close relative of this compound, in-situ measurements of friction and contact voltage have been used to track the complex dynamics of tribofilm formation and removal second by second. nih.govmdpi.com These methods can reveal the kinetics of film formation, the competition with other additives, and the influence of mechanical stress and temperature on the reaction pathways. nih.govrsc.org Applying these advanced analytical tools to this compound will provide unprecedented insight into its mechanochemistry, enabling a more scientific approach to formulation optimization.
Integration of Computational Design and Machine Learning for Tailored Performance Prediction
The empirical, trial-and-error approach to developing new lubricant additives is time-consuming and expensive. The integration of computational tools is set to revolutionize this process. Machine learning (ML) and computational fluid dynamics (CFD) are at the forefront of this transformation.
Machine learning algorithms, including Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest Trees (RFT), can be trained on large datasets of chemical structures and their corresponding performance data (e.g., friction coefficient, wear rate). tuni.fituni.firesearchgate.net These models can then predict the performance of new, untested this compound derivatives, significantly accelerating the discovery of high-performance candidates. mdpi.comencyclopedia.pub This data-driven approach, sometimes called "Triboinformatics," helps identify complex relationships between molecular features and tribological outcomes. mdpi.comencyclopedia.pub
Computational Fluid Dynamics (CFD) provides a complementary capability, allowing for the simulation of lubricant flow in complex mechanical systems like bearings and gears. mdpi.comtribonet.orgsemanticscholar.org By modeling the distribution of this compound within a lubricated contact, CFD can help optimize its concentration and delivery to critical surfaces, ensuring maximum effectiveness. purdue.eduasme.org Together, these computational methods enable a "design-on-demand" paradigm for creating additives with precisely tailored performance profiles.
Table 1: Comparison of Machine Learning Models for Lubricant Performance Prediction
| Model Type | Strengths | Weaknesses | Typical Application |
| Artificial Neural Network (ANN) | Excellent at capturing complex, non-linear relationships; high predictive accuracy. tuni.fi | Requires large datasets for training; can be computationally intensive. | Predicting friction and wear based on multiple input parameters (e.g., additive structure, load, speed). tuni.fi |
| Support Vector Machine (SVM) | Effective with high-dimensional data and smaller datasets; good generalization. mdpi.com | Less intuitive to interpret than decision trees; performance depends heavily on kernel choice. | Classifying lubrication regimes; predicting specific lubricant properties like viscosity. mdpi.com |
| Random Forest Trees (RFT) | Robust to overfitting; provides feature importance rankings; handles various data types. tuni.fi | Can be less accurate than complex ANNs for intricate relationships. | Screening new additive candidates by predicting their likely performance and identifying key molecular descriptors. |
Exploration of Environmentally Benign and Sustainable Synthesis Routes
The traditional synthesis of organothiophosphates often relies on multi-step processes that may use hazardous reagents, metal catalysts, or volatile organic solvents. wikipedia.orgresearchgate.net A major future direction is the development of green and sustainable synthetic methodologies that minimize environmental impact and improve efficiency.
Key areas of exploration include:
Water-Based Synthesis: Developing cross-coupling reactions that proceed efficiently in water, eliminating the need for organic solvents. researchgate.net
Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that avoid heavy metal catalysts, which can be toxic and costly. Protocols using simple reagents like iodine or even just silica (B1680970) gel under solvent-free conditions are emerging. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to dramatically accelerate reaction times, often under solvent-free conditions, leading to higher energy efficiency and reduced waste. researchgate.netrsc.org
Use of Renewable Feedstocks: While the phosphorus and sulfur are elemental, the dodecyl group is typically derived from petroleum. Future research will focus on sourcing this alkyl group from renewable bio-based resources, such as vegetable oils or other biomass-derived long-chain alcohols. lube-media.comzslubes.com
These approaches not only reduce the environmental footprint of this compound production but also often lead to simpler, more cost-effective manufacturing processes. chemistryviews.org
Table 2: Comparison of Synthesis Routes for Thiophosphates
| Synthesis Method | Key Features | Advantages | Challenges |
| Traditional Synthesis | Often uses P₂S₅ or POCl₃ with alcohols; may involve metal catalysts. wikipedia.orgwikipedia.org | Well-established; high yields for many standard compounds. | Use of hazardous reagents; potential for toxic byproducts; often requires organic solvents. |
| Water-Based Cross-Coupling | Uses water as the reaction solvent; often metal-free. researchgate.net | Environmentally benign; simplified purification. | Substrate scope may be limited by water solubility. |
| Microwave-Assisted (Solvent-Free) | Employs microwave energy to drive reactions without a bulk solvent. researchgate.net | Extremely rapid reaction times; high energy efficiency; minimal waste. | Scalability can be a challenge; requires specialized equipment. |
| Catalyst-Free Dehydrogenative Coupling | Direct coupling of P(O)-H compounds with thiols, often releasing H₂. researchgate.net | Atom-efficient; avoids catalyst contamination. | May require specific activating agents or conditions. |
Novel Applications in Interdisciplinary Fields, including Catalysis and Responsive Materials
While its primary role is in lubrication, the unique chemical structure of this compound presents opportunities for its use in other advanced applications. The thiophosphate moiety is not merely an inert group; it is chemically active and can be exploited in new contexts.
Catalysis: Organophosphates are used as directing groups in transition-metal-catalyzed reactions and can themselves act as catalysts. nih.gov The thiophosphate group, with its sulfur and phosphorus atoms, offers unique coordination chemistry. Metal complexes of this compound or its derivatives could be explored as catalysts for organic synthesis or polymerization, potentially offering novel reactivity or selectivity. There is also precedent for metal thiophosphates acting as electrocatalysts for reactions like hydrogen evolution. mdpi.com
Responsive Materials: "Smart" materials that change their properties in response to external stimuli are a major area of materials science. nih.gov The thiophosphate group is susceptible to hydrolysis and oxidation. mdpi.com It is conceivable to incorporate this compound derivatives as functional monomers into polymer chains. The resulting materials could be designed to degrade, change their hydrophilicity, or release an active species in response to a specific trigger, such as a change in pH, redox potential, or temperature. mdpi.com Such responsive polymers could find use in biomedical applications like on-demand drug delivery or as sensors. researchgate.netresearchoutreach.org
Prebiotic Chemistry and Materials Synthesis: Research has shown that thiophosphates play a role in photochemical reactions relevant to the prebiotic synthesis of biomolecules. nih.gov While not a direct application, this fundamental reactivity highlights the potential of the thiophosphate group in light-driven chemical transformations, which could inspire new routes for materials synthesis.
Q & A
Q. What are the standard synthesis protocols for dodecyl-thiophosphate, and how are product yields optimized?
this compound is typically synthesized via the reaction of dodecylthiol with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. Key parameters include maintaining stoichiometric ratios (e.g., 1:1 molar ratio of thiol to POCl₃) and reaction temperatures between 0–5°C to minimize side reactions. Post-synthesis, neutralization with aqueous NaOH and purification via column chromatography (using silica gel and ethyl acetate/hexane mixtures) are critical for isolating the product. Yield optimization often involves iterative adjustments to solvent polarity and reaction time .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
Structural confirmation requires a combination of FT-IR (to identify P=S stretching vibrations at ~650–750 cm⁻¹ and P-O-C linkages at ~1050 cm⁻¹) and ³¹P NMR (showing a singlet peak near 50–60 ppm for thiophosphate groups). For higher specificity, mass spectrometry (ESI-MS) can confirm molecular ion peaks matching the compound’s exact mass (e.g., [M+H]⁺ at m/z 296.29 for C₁₂H₂₅O₃PS) .
Q. What are the primary challenges in achieving high-purity this compound, and how are they addressed?
Common impurities include unreacted dodecylthiol and phosphorylated byproducts (e.g., dialkyl thiophosphates). Purification challenges arise due to the compound’s hydrophobicity. Researchers employ silica gel chromatography with gradient elution (e.g., hexane → ethyl acetate) and recrystallization in non-polar solvents. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures <95% purity thresholds .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reaction kinetics of this compound formation?
Reaction kinetics studies using stopped-flow spectroscopy reveal that polar aprotic solvents (e.g., THF, DCM) enhance nucleophilic substitution rates by stabilizing intermediates. Elevated temperatures (>25°C) accelerate thiol activation but risk hydrolysis. Activation energy (Eₐ) calculations via Arrhenius plots (from data at 5–30°C) are critical for modeling reaction pathways .
Q. What analytical methods resolve contradictions in reported solubility profiles of this compound?
Discrepancies in solubility data (e.g., in ethanol vs. hexane) often stem from varying hydration states or isomerism. Advanced techniques include dynamic light scattering (DLS) to detect micelle formation in aqueous solutions and X-ray crystallography to confirm molecular packing. Cross-validation with PubChem or ChemIDplus databases ensures consistency with literature .
Q. How can computational modeling predict this compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model the thiophosphate group’s electron-withdrawing effects on reaction intermediates. Parameters like Fukui indices predict nucleophilic/electrophilic sites, aiding in designing catalysts for phosphorylation reactions .
Methodological & Application-Focused Questions
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Safety measures include using fume hoods during synthesis, nitrile gloves to prevent dermal exposure, and neutralization of waste with 10% KOH before disposal. Storage in amber glass under argon prevents oxidation. Refer to SDS guidelines (e.g., CAS-specific protocols) for spill management and emergency response .
Q. How is this compound utilized in surface modification studies for nanomaterials?
Its thiophosphate group acts as a ligand for anchoring to metal oxides (e.g., TiO₂, ZnO) in self-assembled monolayers. Researchers use contact angle measurements and XPS to quantify surface coverage and ligand stability under UV/thermal stress .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible experiments?
Implementing QC/QA protocols —such as real-time in-situ FT-IR monitoring of reaction progress and statistical design of experiments (DoE) —reduces variability. Automated liquid handling systems ensure precise reagent addition .
Data Interpretation & Validation Questions
Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?
Contradictions may arise from differences in microbial strains or assay conditions (e.g., pH, nutrient availability). Standardization via CLSI guidelines and minimum inhibitory concentration (MIC) assays with positive/negative controls (e.g., ampicillin) improves reproducibility. Meta-analysis of datasets across studies identifies outliers .
Q. What validation criteria confirm the absence of degradation in stored this compound samples?
Accelerated stability studies (40°C/75% RH for 6 months) paired with HPLC-UV and TGA (for thermal decomposition profiles) validate shelf life. Degradation products (e.g., phosphoric acid) are quantified using ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
